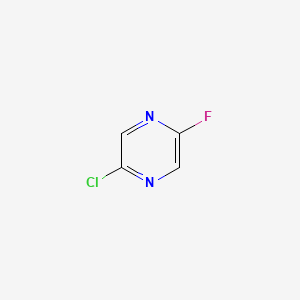

2-Chloro-5-fluoropyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

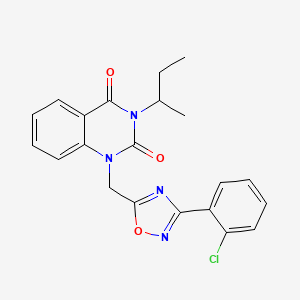

2-Chloro-5-fluoropyrazine is a chemical compound with the molecular formula C4H2ClFN2 . It is used as an intermediate in the synthesis of benzamide scaffolds, which are potent antagonists against P2X7 receptors .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a fluorine atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 132.52 . The compound has a density of 1.297 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis and Biological Activity

2-Chloro-5-fluoropyrazine serves as a crucial intermediate in the synthesis of various compounds with potential biological activities. For instance, it has been utilized in the synthesis of tuberculostatic pyrazine derivatives showing significant in vitro activity against tuberculosis. These derivatives, upon further modification, yielded compounds with promising tuberculostatic properties, highlighting the role of this compound in medicinal chemistry and drug discovery processes (Foks et al., 2005).

Nucleophilic Substitution Reactions

Research has also focused on understanding the reactivity of halogenated pyridines, including this compound, towards nucleophiles. Studies on the relative displacement rates of the halide substituent have provided insights into factors influencing nucleophilic (Het)Aromatic substitutions. Such insights are vital for designing synthetic pathways involving this compound, contributing to the development of novel compounds with enhanced reactivity and potential applications in various fields of chemistry and pharmaceuticals (Schlosser & Rausis, 2005).

Fluorinated Pyrazoles Synthesis

The compound has also been pivotal in the development of fluorinated pyrazoles, which are significant in medicinal chemistry due to their potential therapeutic properties. A synthetic strategy involving this compound led to the creation of new 3-amino-4-fluoropyrazoles, showcasing the versatility of this compound in enabling further functionalization and the synthesis of complex fluorinated molecules (Surmont et al., 2011).

Energetic Materials Development

Moreover, this compound has found applications in the synthesis of energetic materials. Research into the synthesis of dinitroethoxy-substituted dicyanopyrazines from this compound has led to compounds with excellent thermal stability and safety properties, surpassing those of traditional energetic materials. Such studies not only expand the application scope of this compound but also contribute to the development of safer and more efficient energetic materials for various industrial and military applications (Ma et al., 2017).

Catalytic Systems and Environmental Applications

In the field of catalysis, this compound has been involved in studies focusing on its fluorination over metal oxide catalysts. These studies have led to the development of new catalytic systems for selective preparation of fluorinated compounds, demonstrating the compound's role in facilitating environmentally friendly chemical processes (Cochon et al., 2010).

Safety and Hazards

2-Chloro-5-fluoropyrazine is classified as harmful and comes with a warning signal . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Orientations Futures

Mécanisme D'action

Mode of Action

It’s known that the compound can be used in buchwald-hartwig amination and the kumada-corriu and suzuki and sonogashira coupling reactions . These reactions are commonly used in organic synthesis, suggesting that 2-Chloro-5-fluoropyrazine may interact with its targets through these mechanisms.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is known to be stable under heating, acidic or basic conditions . Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment .

Propriétés

IUPAC Name |

2-chloro-5-fluoropyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-3-1-8-4(6)2-7-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXQZXMCYFHHOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959019-05-7 |

Source

|

| Record name | 2-chloro-5-fluoropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970002.png)

![3-(3-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2970004.png)

![N-[1-(1,2,4-Triazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2970006.png)

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-2,3-dihydro-1H-indole](/img/structure/B2970012.png)

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one](/img/structure/B2970014.png)

![3,4-Dimethoxy-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine](/img/structure/B2970016.png)

![4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide](/img/structure/B2970018.png)

![N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2970019.png)